

Using Formamidine disulfide dihydrochloride as a cross-linking agent.

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Compound of Interest

Compound Name: *Formamidine, 1,1'-dithiodi-, dihydrochloride*

CAS No.: *14807-75-1*

Cat. No.: *B086961*

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Application Note: Formamidine Disulfide Dihydrochloride (FDD) as a Thiol-Specific Oxidative Cross-Linking Agent

Part 1: Introduction & Mechanism

Formamidine Disulfide Dihydrochloride (FDD), also known as

-dithiobis(formamidine) dihydrochloride, is a specialized oxidative reagent used to induce disulfide bond formation between thiol-containing molecules. Unlike homobifunctional cross-linkers (e.g., glutaraldehyde) that insert a permanent spacer arm, FDD acts as a "zero-length" oxidative cross-linker. It drives the formation of a covalent bond directly between two sulfur atoms of the target molecules, leaving no residual atoms from the reagent itself in the final linkage.

Core Chemistry

FDD is the oxidized dimer of thiourea. Its reactivity is driven by thiol-disulfide exchange, a mechanism that is highly specific to sulfhydryl (-SH) groups. This specificity makes FDD a superior choice over non-specific oxidants (like air or hydrogen peroxide), which can over-oxidize thiols to sulfinic/sulfonic acids or damage other residues (e.g., methionine, tryptophan).

Reaction Stoichiometry:

Mechanism of Action

The cross-linking occurs in two discrete nucleophilic substitution steps (

-like):

- Activation: The thiolate anion (

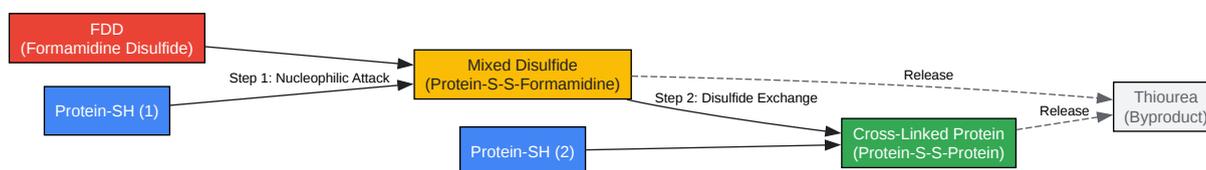
) of the target protein attacks the disulfide bond of FDD. This releases one molecule of thiourea and forms a reactive Mixed Disulfide Intermediate (

).

- Cross-Linking: A second thiolate anion (

) attacks the sulfur atom of the mixed disulfide. This displaces the second thiourea molecule and forms the stable Disulfide Bond (

).



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Caption: Two-step thiol-disulfide exchange mechanism. FDD activates the first thiol, creating a leaving group that facilitates the attack of the second thiol.

Part 2: Applications & Experimental Strategy

Application Area	Function of FDD	Key Advantage
Protein Engineering	Oxidative Folding / Dimerization	Rapid, controlled formation of native disulfide bonds without over-oxidation.
Peptide Synthesis	Cyclization	High yield cyclization of cysteine-rich peptides (e.g., conotoxins, defensins).
Drug Conjugation	Thiol Activation	Transient protection of thiols as mixed disulfides to prevent aggregation before conjugation.
Material Science	Defect Passivation	Used in Perovskite Solar Cells to passivate iodine vacancies and stabilize crystal lattices [1].

Why Choose FDD?

- **Water Solubility:** Unlike iodine or organic oxidants, FDD and its byproduct (thiourea) are highly water-soluble, simplifying purification.
- **Mild Conditions:** Reactions proceed at physiological pH (7.0–8.0) and room temperature.
- **Reversibility:** The formed disulfide bond is native; it can be cleaved by reducing agents (DTT, TCEP) if necessary, unlike maleimide-based cross-links.

Part 3: Detailed Protocols

Protocol A: Intermolecular Protein Cross-Linking (Dimerization)

Objective: To covalently link two protein monomers via their surface-exposed cysteine residues.

Materials:

- Buffer: 50 mM Phosphate or HEPES, pH 7.5–8.0 (Avoid Tris if possible, though acceptable; avoid thiol-containing buffers like DTT/BME).
- FDD Stock: 100 mM in deionized water (Prepare fresh; FDD degrades in solution over time).
- Protein Sample: 1–5 mg/mL in Buffer.

Workflow:

- Pre-Treatment (Optional but Recommended): If the protein thiols are oxidized (cystine), pre-treat with 10 mM DTT for 30 mins, then remove DTT via desalting column (e.g., PD-10) or dialysis. FDD requires free thiols (-SH) to react.
- Reaction Setup:
 - Calculate the moles of free thiol groups in your protein sample.
 - Add FDD to the protein solution.
 - Stoichiometry:
 - For Controlled Dimerization: Use 0.5 to 0.8 equivalents of FDD per equivalent of thiol. (Limiting FDD prevents the formation of "capped" mixed disulfides that cannot cross-link).
 - For Maximum Oxidation: Use 1.2 to 2.0 equivalents of FDD.
- Incubation:
 - Incubate at Room Temperature (20–25°C) for 15–60 minutes.
 - Agitate gently. The reaction is fast; prolonged incubation is unnecessary and may lead to aggregation.
- Quenching & Purification:
 - Quench: Add excess Cysteine (10 mM) or acidify to pH < 4.0 to stop the exchange reaction.

- Purify: Remove thiourea and unreacted reagents via Size Exclusion Chromatography (SEC) or Dialysis.

Protocol B: Peptide Cyclization (Intramolecular)

Objective: To form an internal disulfide bond within a peptide sequence (e.g.,).

Critical Factor: Dilution. High concentrations favor intermolecular polymerization. Low concentrations favor intramolecular cyclization.

Workflow:

- Dissolve Peptide: Prepare peptide at a low concentration (0.1 mg/mL or less) in degassed Buffer (pH 7.5–8.0).
- Add FDD: Add FDD to a final concentration of 1.1 equivalents relative to the peptide (approx. 0.55 eq relative to thiol groups if 2 Cys per peptide).
- Monitor: Stir for 30–120 minutes. Monitor disappearance of free thiols using Ellman's Reagent (DTNB) or by HPLC shift.
- Finish: Lyophilize or purify directly by HPLC.

Part 4: Troubleshooting & Optimization

Problem	Possible Cause	Solution
No Cross-Linking Observed	Thiols are oxidized or inaccessible.	Pre-treat with TCEP/DTT. Add denaturant (Urea) if thiols are buried.
Precipitation / Aggregation	Protein concentration too high.	Dilute protein sample (< 1 mg/mL). Add glycerol (10%) or detergent.
"Capped" Monomers	Excess FDD used.	Reduce FDD stoichiometry to 0.5 eq. The intermediate mixed disulfide is stable if no second thiol is available.
Slow Reaction	pH too low.	Increase pH to 8.0. The reaction requires the thiolate anion ().

References

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Sources

- 1. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
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